molecular formula C17H24N2O5S2 B2936648 (E)-N-(3-(methylsulfonyl)allyl)-1-tosylpiperidine-3-carboxamide CAS No. 2097941-00-7

(E)-N-(3-(methylsulfonyl)allyl)-1-tosylpiperidine-3-carboxamide

Cat. No. B2936648
CAS RN: 2097941-00-7
M. Wt: 400.51
InChI Key: IOPOGXLQIDMQMW-UUILKARUSA-N
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Description

The compound is an organic molecule that contains functional groups such as a methylsulfonyl group, an allyl group, a piperidine ring, a carboxamide group, and a tosyl group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the coupling of the piperidine ring with the tosyl group, and the allyl group with the methylsulfonyl group. Protodeboronation of alkyl boronic esters and sulfonation of allyl trifluoroborates could be potential steps in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The allylic carbocation, a common conjugated system, could be stabilized by the delocalization of the positive charge over the two terminal carbons .


Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of its functional groups. For example, the Tsuji–Trost reaction, a palladium-catalyzed substitution reaction, could occur at the allylic position . The Claisen rearrangement, involving the thermal rearrangement of allyl vinyl ethers, could also be a possible reaction .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. It’s important to refer to the Safety Data Sheet (SDS) for detailed information. In general, exposure to chemical compounds should be minimized and personal protective equipment should be used .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as medicine, materials science, or chemical synthesis. Further studies could also focus on improving its synthesis and understanding its reactivity .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c1-14-6-8-16(9-7-14)26(23,24)19-11-3-5-15(13-19)17(20)18-10-4-12-25(2,21)22/h4,6-9,12,15H,3,5,10-11,13H2,1-2H3,(H,18,20)/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPOGXLQIDMQMW-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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